2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride
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Overview
Description
2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different physiological changes .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, they have been found to interfere with the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of pathogens . .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
The synthesis of 2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride typically involves the reaction of a thiazole derivative with a chlorinating agent. One common method involves the reaction of 2-chloro-5-chloromethyl-thiazole with appropriate reagents under controlled conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Electrophilic and Nucleophilic Reactions: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used
Common reagents used in these reactions include chlorinating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents involved .
Scientific Research Applications
2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Chemistry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride can be compared with other thiazole derivatives such as:
2-Chloro-5-chloromethyl-thiazole: Similar in structure but with different reactivity and applications.
4-(Chloromethyl)thiazole hydrochloride: Another thiazole derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
2-(chloromethyl)-6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS.ClH/c1-10(2)4-3-7-8(5-10)13-9(6-11)12-7;/h3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKEFUPQHOSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)SC(=N2)CCl)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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